Methyl 6-thien-2-ylnicotinate
Overview
Description
Methyl 6-thien-2-ylnicotinate is an organic compound with the molecular formula C11H9NO2S. It is a derivative of nicotinic acid, where the nicotinate moiety is substituted with a thienyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-thien-2-ylnicotinate typically involves the esterification of nicotinic acid derivatives with thienyl-substituted alcohols. One common method includes the reaction of 6-thien-2-yl nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-thien-2-ylnicotinate undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thienyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled temperatures.
Major Products:
Oxidation: Formation of thienyl sulfoxides or sulfones.
Reduction: Conversion to thienyl-substituted amines.
Substitution: Halogenated derivatives of the thienyl ring.
Scientific Research Applications
Methyl 6-thien-2-ylnicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 6-thien-2-ylnicotinate involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or binding to receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the thienyl substitution.
Thienyl-substituted nicotinic acids: Compounds with similar structures but different substitution patterns on the thienyl ring.
Uniqueness: Methyl 6-thien-2-ylnicotinate stands out due to the specific positioning of the thienyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
methyl 6-thiophen-2-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)8-4-5-9(12-7-8)10-3-2-6-15-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGLIAOLXVLUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591442 | |
Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179408-53-8 | |
Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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